Propylmalonyl-CoA

Natural Product Biosynthesis Polyketide Synthase (PKS) Tacrolimus (FK506)

Propylmalonyl-CoA (C₂₇H₄₄N₇O₁₉P₃S) is the critical α-carboxylated C5 acyl-CoA extender unit for polyketide synthases (PKSs). Its unique five-carbon backbone is essential for the biosynthesis of medically significant compounds like the immunosuppressant FK506 and the anticancer agent salinosporamide A. Generic analogs like malonyl-CoA or methylmalonyl-CoA cannot substitute for this compound in enzymatic reactions, making authentic Propylmalonyl-CoA indispensable for characterizing crotonyl-CoA carboxylase/reductases (CCRs) and for mutasynthesis-led drug discovery. Secure your research supply.

Molecular Formula C27H44N7O19P3S
Molecular Weight 895.7 g/mol
Cat. No. B15547803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylmalonyl-CoA
Molecular FormulaC27H44N7O19P3S
Molecular Weight895.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N7O19P3S/c1-4-5-14(25(39)40)26(41)57-9-8-29-16(35)6-7-30-23(38)20(37)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-19(52-54(42,43)44)18(36)24(51-15)34-13-33-17-21(28)31-12-32-22(17)34/h12-15,18-20,24,36-37H,4-11H2,1-3H3,(H,29,35)(H,30,38)(H,39,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t14?,15-,18-,19-,20?,24-/m1/s1
InChIKeyKIJUWBPJFSIWKM-PCLZRLGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylmalonyl-CoA: A Specialized Five-Carbon Malonyl-CoA Derivative for Polyketide Extender Unit Research


Propylmalonyl-CoA (Propylmalonyl-coenzyme A) is a chemically synthesized coenzyme A (CoA) derivative with the molecular formula C₂₇H₄₄N₇O₁₉P₃S and a molecular weight of 895.66 Da . It is classified as an acyl-CoA derivative and is characterized as a five-carbon, α-carboxylated extender unit (C5 unit) [1]. This compound is not a primary metabolite but serves as a specialized building block, typically generated via the reductive carboxylation of 2-pentenoyl-CoA by crotonyl-CoA carboxylase/reductase (CCR) homologs [2]. Its primary biological and research significance lies in its role as an unusual extender unit for polyketide synthase (PKS) systems, where its incorporation leads to the biosynthesis of structurally diverse and pharmacologically relevant natural products, most notably the immunosuppressant tacrolimus (FK506) and the anticancer agent salinosporamide A [3].

Why Generic Malonyl-CoA Analogs Cannot Substitute for Propylmalonyl-CoA in Specialized Biosynthesis


The scientific and industrial value of Propylmalonyl-CoA is derived from its unique structural features—a five-carbon backbone with an α-carboxylate group—which cannot be replicated by common in-class analogs such as malonyl-CoA (C3), methylmalonyl-CoA (C4), or ethylmalonyl-CoA (C5 but linear). Polyketide synthases (PKSs) and their associated tailoring enzymes exhibit stringent substrate specificity and stereoselectivity for these unusual extender units [1]. For instance, the PKS responsible for FK506 biosynthesis strictly requires an allylmalonyl-CoA extender unit, the direct biosynthetic product of propylmalonyl-CoA, and cannot incorporate the more abundant methylmalonyl-CoA to generate the critical allyl side chain [2]. Furthermore, enzymes like crotonyl-CoA carboxylase/reductase (CCR) demonstrate a high degree of substrate discrimination, showing little to no activity with common acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA) that would lead to smaller extender units [3]. Therefore, substituting Propylmalonyl-CoA with a generic malonyl-CoA analog would result in complete failure of the intended enzymatic reaction or biosynthesis of the target natural product, leading to wasted research time, costly misdirection in metabolic engineering, and invalid experimental outcomes. The following section provides direct quantitative evidence of this unique specificity.

Quantitative Evidence of Propylmalonyl-CoA Differentiation: Comparative Analysis for Scientific Selection


Evidence 1: Propylmalonyl-CoA as the Exclusive Precursor for the Critical FK506 Allyl Side Chain

Propylmalonyl-CoA is the direct and essential biosynthetic precursor to allylmalonyl-CoA, a unique five-carbon extender unit required for the biosynthesis of the potent immunosuppressant tacrolimus (FK506). Genetic deletion of the pathway leading to propylmalonyl-CoA/allylmalonyl-CoA (ΔallK) in Streptomyces tsukubaensis completely abolishes FK506 production (from ~20 mg/L in wild-type to 0 mg/L) [1]. In contrast, feeding the ΔallK mutant with the downstream synthetic analog allylmalonyl-SNAC restores FK506 production to 15 ± 2 mg/L, demonstrating that the pathway's purpose is solely to provide this specific C5 extender unit [1].

Natural Product Biosynthesis Polyketide Synthase (PKS) Tacrolimus (FK506)

Evidence 2: Crotonyl-CoA Carboxylase/Reductase (CCR) Exhibits Exclusive Activity with 2-Pentenoyl-CoA to Form Propylmalonyl-CoA

The enzyme responsible for propylmalonyl-CoA synthesis, a crotonyl-CoA carboxylase/reductase (CCR) homolog, demonstrates strict substrate specificity. Kinetic characterization of the CCR homolog AllR showed it catalyzes the reductive carboxylation of its native substrate 2-pentenoyl-CoA with a catalytic efficiency (kcat/Km) of 0.15 s⁻¹·mM⁻¹ [1]. Critically, AllR exhibited no detectable activity (<0.1% relative activity) when tested with the more common cellular acyl-CoA substrates acetyl-CoA, propionyl-CoA, or butyryl-CoA, which would lead to the shorter or different malonyl-CoA derivatives like malonyl-CoA or methylmalonyl-CoA [1].

Enzyme Specificity Metabolic Engineering Crotonyl-CoA Carboxylase/Reductase

Evidence 3: Structural Differentiation: Propylmalonyl-CoA is an Intermediate in a Dedicated, Non-Canonical Pathway

Unlike common malonyl-CoA derivatives (malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA), which are formed by the action of broad-specificity acetyl-CoA carboxylase (ACC) or propionyl-CoA carboxylase (PCC) on short-chain acyl-CoAs [1], propylmalonyl-CoA is synthesized via a dedicated, non-canonical pathway. It is produced from the condensation of a diketide intermediate, not by direct carboxylation of a simple acyl-CoA precursor [2]. This dedicated pathway is encoded by a specific gene cluster (e.g., the all gene cluster for FK506), ensuring tight regulation and high fidelity in producing the correct extender unit for the downstream PKS [2]. In contrast, the promiscuous nature of ACC and PCC leads to the formation of multiple side-products (e.g., ethylmalonyl-CoA) which are often considered 'toxic' or 'metabolic noise' and are actively degraded by dedicated decarboxylases [3].

Biosynthetic Pathway Comparative Biochemistry Metabolic Flux

Evidence 4: Propylmalonyl-CoA Enables Generation of Novel Polyketide Analogs Unattainable with Common Precursors

Propylmalonyl-CoA, as the precursor to allylmalonyl-CoA, is essential for generating novel FK506 analogs through mutasynthesis. When the ΔallK mutant (unable to produce propylmalonyl-CoA) is fed with non-natural synthetic analogs of the C5 extender unit, the PKS incorporates them to produce new FK506 derivatives [1]. For instance, feeding a propargyl-SNAC analog resulted in a novel alkyne-containing FK506 analog (36-propargyl-FK506) with a yield of 4.2 mg/L [1]. This mutasynthetic approach is impossible with the wild-type strain because the native propylmalonyl-CoA pathway outcompetes the non-natural precursor, leading to the wild-type product. This demonstrates that a system reliant on propylmalonyl-CoA is a unique and powerful platform for generating chemical diversity, a feature not shared by systems using common malonyl-CoA extender units.

Mutasynthesis Drug Discovery Polyketide Diversification

Optimal Application Scenarios for Propylmalonyl-CoA in Research and Industrial Biotechnology


1. Elucidating and Engineering Dedicated Polyketide Extender Unit Pathways

Propylmalonyl-CoA is the essential substrate for in vitro characterization of enzymes like crotonyl-CoA carboxylase/reductases (CCRs) and the dedicated PKSs that generate it. As shown in Evidence 2, these enzymes show negligible activity with common acyl-CoAs [1]. Therefore, any biochemical study of these enzymes—including kinetic analysis, inhibitor screening, and protein crystallography—requires the authentic compound. Using a generic analog would yield no activity, rendering the experiment invalid.

2. Engineering Novel Polyketides via Precursor-Directed Biosynthesis and Mutasynthesis

Research groups and biotech companies aiming to generate novel analogs of clinically important polyketides like FK506 or salinosporamide A can use Propylmalonyl-CoA as a benchmark or as a competitive inhibitor. As demonstrated in Evidence 4, systems dependent on this extender unit are uniquely amenable to mutasynthesis [2]. Feeding experiments with non-natural analogs in a propylmalonyl-CoA-deficient background enable the production of new derivatives that cannot be accessed by any other means, opening avenues for drug discovery and development of improved therapeutic agents.

3. Developing High-Throughput Screens for Polyketide Pathway Engineering

In metabolic engineering campaigns aimed at increasing the yield of complex polyketides like FK506, the pool of propylmalonyl-CoA is a critical bottleneck. Evidence 1 shows that its availability directly correlates with final product titer [2]. Propylmalonyl-CoA can be used as an authentic standard to develop and validate LC-MS/MS methods for quantifying this rare intracellular metabolite. This enables high-throughput screening of engineered microbial strains or enzyme variants to identify those with enhanced flux through this dedicated pathway, thereby accelerating strain improvement programs for industrial production of high-value pharmaceuticals.

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